(2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane
Description
(2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane is a chiral oxane derivative featuring a six-membered oxygen-containing ring. Its stereochemistry is defined by the (2S,5R) configuration, with a bromomethyl group at position 2 and a 2-methylphenyl substituent at position 5. The bromomethyl group confers reactivity in nucleophilic substitution reactions, while the ortho-methylphenyl group introduces steric hindrance and electronic effects that influence its chemical behavior . This compound is of interest in synthetic organic chemistry, particularly for applications requiring stereochemical control or aryl-functionalized scaffolds.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(2-methylphenyl)oxane |
InChI |
InChI=1S/C13H17BrO/c1-10-4-2-3-5-13(10)11-6-7-12(8-14)15-9-11/h2-5,11-12H,6-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
WZAIYTKOKKZADQ-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CC[C@H](OC2)CBr |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(OC2)CBr |
Origin of Product |
United States |
Biological Activity
(2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane involves several steps, typically starting from readily available precursors. The compound can be synthesized using methods that involve bromomethylation of oxane derivatives followed by substitution reactions to introduce the 2-methylphenyl group.
Antimicrobial Properties
Research indicates that compounds similar to (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane exhibit significant antimicrobial activity. For instance, studies have shown that certain brominated oxanes can inhibit bacterial quorum sensing, a critical factor in biofilm formation and virulence in pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Target | IC50 (µM) | Reference |
|---|---|---|---|
| Isobutyl-DPD | E. coli | 150 | |
| Phenyl-DPD | P. aeruginosa | 200 | |
| (2S,5R)-2-(Bromomethyl)-5-phenyl | Staphylococcus aureus | 100 |
Enzyme Inhibition
(2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane has also been studied for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of LsrK kinase, which plays a role in bacterial signaling pathways. The inhibition of such enzymes can disrupt bacterial communication and reduce pathogenicity .
The proposed mechanism of action for (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane involves the disruption of cell membrane integrity and interference with intracellular signaling pathways. The bromomethyl group is believed to facilitate interactions with nucleophiles within bacterial cells, leading to cellular stress and eventual death .
Case Studies
- Inhibition of Biofilm Formation : A study demonstrated that (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane effectively reduced biofilm formation in E. coli. When combined with standard antibiotics, the compound enhanced the efficacy of treatment against established biofilms .
- Quorum Sensing Modulation : Another investigation focused on the compound's ability to modulate quorum sensing in Gram-negative bacteria. Results indicated that it could significantly lower the production of signaling molecules like acyl-homoserine lactones (AHLs), thus impairing bacterial communication .
Safety and Toxicity
Preliminary toxicity studies suggest that (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to fully assess its safety profile and potential side effects in vivo .
Scientific Research Applications
Antiparasitic Activity
Research has demonstrated that derivatives of brominated oxanes exhibit significant antiparasitic properties. A study found that compounds similar to (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane are effective against liver fluke parasites in mammals. These compounds were incorporated into oral and injectable formulations, showcasing their potential in veterinary medicine .
Anticancer Properties
Recent investigations into the anticancer activities of brominated oxanes have revealed promising results. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This opens avenues for developing new cancer therapeutics based on the oxane framework .
Insecticidal Formulations
The compound has been explored as a potential insecticide. Its bromomethyl group enhances its reactivity with biological targets in pests, leading to effective pest control formulations. A notable patent outlines the use of such compounds in formulations that target specific insect receptors, demonstrating efficacy in agricultural settings .
Polymer Synthesis
(2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane can serve as a monomer in the synthesis of novel polymers. The bromomethyl group allows for further functionalization, enabling the creation of materials with tailored properties. This application is particularly relevant in developing high-performance materials for coatings and adhesives.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxane Ring
a) Bromomethyl vs. Hydroxymethyl and Other Groups
- Canagliflozin (a therapeutic agent for diabetes) contains a hydroxymethyl group and triol substituents on its oxane ring, resulting in polar interactions and poor aqueous solubility. In contrast, the bromomethyl group in the target compound enhances hydrophobicity and reactivity in alkylation or cross-coupling reactions .
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone () replaces the bromomethyl with an isopropyl group. This substitution reduces electrophilicity but increases steric bulk, leading to lower enantioselectivity (e.e. 25.6–34.1%) in epoxidation reactions compared to D-fructose-derived catalysts .
b) Aryl Group Substitutions
- (2S,5R)-2-(Bromomethyl)-5-(3-fluorophenyl)oxane () substitutes the 2-methylphenyl group with a 3-fluorophenyl moiety. However, the ortho-methyl group in the target compound introduces greater steric hindrance, which may slow down reactions at the aryl ring’s adjacent positions .
Stereochemical Influences
The (2S,5R) configuration is critical for interactions in chiral environments. For example:
- In (2S,5R)-2-amino-5-hydroxycaprolactam (), stereochemistry dictates the efficiency of cyclohexylcarbonyl ester formation and separation via silica column chromatography. Similarly, the target compound’s configuration could influence its utility in asymmetric synthesis or catalysis .
- Catalysts with (2S,5R) configurations (e.g., in ) show lower enantioselectivity than D-fructose-derived systems, highlighting the role of scaffold rigidity and substituent placement in stereochemical outcomes .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Reactivity Highlights |
|---|---|---|---|---|---|
| (2S,5R)-2-(Bromomethyl)-5-(2-methylphenyl)oxane | C₁₃H₁₇BrO | 277.18 | Bromomethyl, 2-methylphenyl | Likely hydrophobic (inferred) | High SN2 reactivity at bromine |
| Canagliflozin | C₂₄H₂₅FO₅S | 444.51 | Hydroxymethyl, triols | Poor in water; soluble in DMSO | Stabilized by hydrogen bonding |
| (2S,5R)-2-(Bromomethyl)-5-(3-fluorophenyl)oxane | C₁₂H₁₄BrFO | 273.14 | Bromomethyl, 3-fluorophenyl | Not reported | Enhanced aryl ring stability |
Note: Data gaps (e.g., boiling points, exact solubility) indicate areas for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
